molecular formula C50H84Na2O41S2 B11928139 Sulfobutyl ether beta-cyclodextrin

Sulfobutyl ether beta-cyclodextrin

Cat. No.: B11928139
M. Wt: 1451.3 g/mol
InChI Key: RGQYVQYXCZODQW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

Captisol is unique among cyclodextrin derivatives due to its high solubility and stability. Similar compounds include hydroxypropyl beta-cyclodextrin and gamma-cyclodextrin . While these compounds also enhance the solubility of guest molecules, Captisol offers superior solubilizing properties and a more favorable safety profile .

Hydroxypropyl beta-cyclodextrin and gamma-cyclodextrin are commonly used in pharmaceutical formulations, but they do not provide the same level of solubility enhancement as Captisol . Additionally, Captisol’s polyanionic nature allows it to interact more effectively with cationic drugs, making it a more versatile and effective solubilizing agent .

Conclusion

Captisol is a chemically modified cyclodextrin that enhances the solubility and stability of poorly soluble drugs. Its unique structure and properties make it a valuable tool in pharmaceutical formulations, with a wide range of scientific research applications. The mechanism of action of Captisol involves the formation of inclusion complexes with guest molecules, enhancing their solubility and stability. Compared to similar compounds, Captisol offers superior solubilizing properties and a more favorable safety profile, making it a preferred choice for drug formulation and delivery.

Properties

Molecular Formula

C50H84Na2O41S2

Molecular Weight

1451.3 g/mol

IUPAC Name

disodium;4-[[36,37,38,39,40,41,42,43,44,45,46,48,49-tridecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-47-(4-sulfonatobutoxy)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methoxy]butane-1-sulfonate

InChI

InChI=1S/C50H86O41S2.2Na/c51-9-16-36-23(57)29(63)45(78-16)86-38-18(11-53)80-47(31(65)25(38)59)88-40-20(13-55)82-49(33(67)27(40)61)90-42-22(15-76-5-1-3-7-92(70,71)72)84-50(43(35(42)69)77-6-2-4-8-93(73,74)75)91-41-21(14-56)83-48(34(68)28(41)62)89-39-19(12-54)81-46(32(66)26(39)60)87-37-17(10-52)79-44(85-36)30(64)24(37)58;;/h16-69H,1-15H2,(H,70,71,72)(H,73,74,75);;/q;2*+1/p-2

InChI Key

RGQYVQYXCZODQW-UHFFFAOYSA-L

Canonical SMILES

C(CCS(=O)(=O)[O-])COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)OCCCCS(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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